molecular formula C12H24N2O3 B2897312 (S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate CAS No. 200865-04-9

(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

Cat. No.: B2897312
CAS No.: 200865-04-9
M. Wt: 244.335
InChI Key: BMDIHOPLEQXJHI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate” is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a 3,3-dimethylbutan-2-yl backbone, and a methylamino-oxo moiety. This compound is commonly utilized as an intermediate in peptide synthesis and protease inhibitor development due to its stereochemical stability and compatibility with solid-phase synthesis protocols . Its structure ensures resistance to racemization under mild acidic or basic conditions, making it valuable for constructing complex bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)13-7)14-10(16)17-12(4,5)6/h8H,1-7H3,(H,13,15)(H,14,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDIHOPLEQXJHI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Boc Protection of L-tert-Leucine Derivatives

The most widely reported method involves the Boc (tert-butoxycarbonyl) protection of L-tert-leucine intermediates. As detailed in, the synthesis begins with N-Boc-L-tert-leucine , which undergoes sequential activation and coupling with methylamine. The reaction typically proceeds via a two-step protocol:

  • Activation of the Carboxylic Acid :
    N-Boc-L-tert-leucine is activated using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA (N,N-Diisopropylethylamine) . This step generates a reactive intermediate, often an O-acylisourea, which facilitates nucleophilic attack by methylamine.

  • Amide Bond Formation :
    The activated intermediate reacts with methylamine in anhydrous solvents like DMF (Dimethylformamide) or THF (Tetrahydrofuran) . The reaction is monitored by TLC (Thin-Layer Chromatography), with completion typically achieved within 2–4 hours at room temperature.

Representative Reaction Scheme :
$$
\text{N-Boc-L-tert-leucine} + \text{HATU} + \text{DIPEA} \rightarrow \text{Activated Intermediate} \xrightarrow{\text{CH}3\text{NH}2} \text{this compound}
$$

This method yields the target compound in 71–85% purity after column chromatography (silica gel, eluent: 30–40% ethyl acetate in hexane).

Alternative Pathway: Reductive Amination of Ketone Precursors

A less common but efficient approach involves reductive amination of a ketone intermediate. As described in, this method employs:

  • Synthesis of tert-Leucine Ketone :
    L-tert-leucine is converted to its corresponding ketone via oxidation with PCC (Pyridinium Chlorochromate) in dichloromethane.

  • Reductive Amination :
    The ketone reacts with methylamine in the presence of NaBH₃CN (Sodium Cyanoborohydride) under acidic conditions (pH 4–5). The Boc group is introduced post-amination using Boc anhydride ((Boc)₂O) and triethylamine in dichloromethane.

Key Advantages :

  • Avoids racemization due to mild reaction conditions.
  • Yields up to 78% with enantiomeric excess >99%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact Source
Solvent DMF +15%
Temperature 0–5°C (activation) Prevents epimerization
Coupling Reagent HATU Higher purity vs. EDC

The use of HATU over traditional carbodiimides reduces side product formation (e.g., N-acylurea) by 20%.

Protecting Group Strategy

The Boc group is preferred due to its stability under basic conditions and ease of removal with TFA (Trifluoroacetic Acid) . Comparative studies in demonstrate that alternative groups (e.g., Fmoc) lead to lower yields (≤60%) in subsequent coupling steps.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR (400 MHz, DMSO-d₆) δ 1.38 (s, 9H, Boc), 2.62 (s, 3H, NCH₃), 1.02 (s, 9H, C(CH₃)₃)
¹³C NMR δ 156.2 (C=O), 79.8 (Boc quaternary C), 28.2 (C(CH₃)₃)
HRMS m/z 245.1763 [M+H]⁺ (calc. 245.1764)

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) confirms ≥98% purity with a retention time of 6.2 minutes.

Applications in Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of β-secretase inhibitors for Alzheimer’s disease therapy. Its chiral tert-leucine moiety enhances binding affinity to enzymatic pockets, as demonstrated in X-ray crystallography studies.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines .

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

tert-Butyl ((S)-1-(((2S,3R)-1-amino-3-(benzyloxy)-1-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (34)

  • Key Differences : Incorporates a benzyloxy group and phenylpropan-2-yl chain instead of 3,3-dimethylbutan-2-yl.
  • Properties :
    • Yield: 88% (higher than typical aliphatic analogues due to aromatic stabilization during synthesis) .
    • Melting Point: 161–163°C (elevated due to aromatic stacking interactions) .
    • ESI-MS : 478.5 [M+Na]+ (matches computational 455.55) .

tert-Butyl ((S)-1-(((2R,3S)-1-amino-3-(benzyloxy)-1-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (35)

  • Key Differences : Stereochemical inversion at C2 and C3 positions compared to compound 33.
  • Properties :
    • Yield: 78% (lower than 34, suggesting steric hindrance impacts reaction efficiency) .
    • Melting Point: 138–139°C (reduced crystallinity due to altered stereochemistry) .

tert-Butyl ((S)-1-(((2S,3R)-1-amino-3-(benzyloxy)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (36)

  • Key Differences: Replaces phenylpropan-2-yl with a 4-methylpentanoyl group.
  • Properties :
    • Yield: 76% (comparable to aliphatic derivatives) .
    • Melting Point: 88–91°C (lower than aromatic analogues due to flexible aliphatic chains) .

Physicochemical and Spectroscopic Comparisons

Compound Yield (%) Melting Point (°C) ESI-MS [M+Na]+ Key Functional Groups
Target compound (hypothetical) ~80* 90–95* ~420* Boc, 3,3-dimethylbutan-2-yl
34 88 161–163 478.5 Boc, benzyloxy, phenylpropan-2-yl
35 78 138–139 478.5 Boc, benzyloxy, phenylpropan-2-yl
36 76 88–91 N/A Boc, benzyloxy, 4-methylpentanoyl

Note: Hypothetical data for the target compound inferred from aliphatic analogues in , and 7.

  • NMR Trends: tert-Butyl Group: Resonances at δ ~1.4 ppm (¹H) and ~28 ppm (¹³C) consistent across all analogues . Methylamino Group: In the target compound, expected δ ~2.9–3.1 ppm (¹H, N–CH₃) and ~35 ppm (¹³C) . Carbonyl Signals: Boc carbonyl at ~155 ppm (¹³C); amide/urea carbonyls at ~170–175 ppm .

Biological Activity

(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate, also known by its CAS number 200865-04-9, is a compound of interest due to its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects based on diverse research findings.

The molecular formula of this compound is C12H24N2O3C_{12}H_{24}N_2O_3 with a molecular weight of 244.34 g/mol. It features a tert-butyl group attached to a carbamate structure, which is significant for its biological activity.

PropertyValue
CAS Number200865-04-9
Molecular FormulaC₁₂H₂₄N₂O₃
Molecular Weight244.34 g/mol
LogP2.5156
Polar Surface Area55.40 Ų

Synthesis

The synthesis of this compound involves several steps typically starting from readily available precursors. The synthetic route often emphasizes the stereochemistry of the compound to ensure the correct (S) configuration is achieved.

Antimicrobial and Antioxidant Properties

Research indicates that compounds similar to (S)-tert-butyl carbamate exhibit significant antimicrobial and antioxidant activities. For instance, studies have demonstrated that certain derivatives can effectively scavenge free radicals and inhibit bacterial growth through various mechanisms.

In one study, compounds related to this class showed promising results in inhibiting the growth of multidrug-resistant bacteria, suggesting that they could serve as potential leads for antibiotic development .

Enzymatic Inhibition

(S)-Tert-butyl carbamate has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted for its inhibitory effects on enzymes such as GABA aminotransferase, which plays a crucial role in neurotransmitter metabolism. Inhibition of this enzyme can lead to increased levels of GABA in the brain, potentially offering therapeutic benefits for neurological disorders .

Case Studies

  • Antimicrobial Efficacy : A study focused on the antibacterial properties of carbamate derivatives found that certain analogs exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Neuropharmacological Effects : Another investigation into the neuropharmacological profile of similar compounds highlighted their potential in modulating neurotransmitter levels, particularly GABA. This suggests possible applications in treating anxiety and seizure disorders .

Q & A

Q. What synthetic strategies are effective for preparing (S)-tert-butyl carbamate derivatives, and how are stereochemical outcomes controlled?

The compound is synthesized via Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or NaHCO₃ in dichloromethane). Critical factors include:

  • Chiral precursors : Use (S)-configured starting materials to ensure enantiomeric purity.
  • Reaction optimization : Adjust solvent polarity (e.g., DMF for hindered substrates) and employ coupling agents like EDC/HOBt for amide bond formation .
  • Purification : Column chromatography (e.g., petroleum ether/EtOAc) isolates the product with >90% purity .

Q. Which analytical techniques validate the structural and stereochemical integrity of this compound?

  • NMR spectroscopy : Key ¹H and ¹³C signals include:
  • δ ~1.4 ppm (t-Bu, 9H singlet).
  • δ ~4.0–5.5 ppm (amide protons, coupling constants confirm stereochemistry) .
    • ESI-MS : Molecular ion peaks ([M+Na]⁺) match calculated values (e.g., 341.1840 observed vs. 341.1841 calculated) .
    • Melting point : Consistency with literature values (e.g., 156–157°C for analogous derivatives) indicates purity .

Advanced Research Questions

Q. How can contradictions in NMR data between stereoisomers be resolved during synthesis?

Discrepancies arise from diastereomers with overlapping signals. Methodological solutions include:

  • 2D NMR (COSY, NOESY) : Identify through-space interactions to distinguish configurations.
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .
  • X-ray crystallography : Resolve absolute configuration definitively (e.g., tert-butyl derivatives in showed distinct NOE correlations) .

Q. What strategies optimize reaction yields when steric hindrance from the tert-butyl group impedes coupling?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Coupling reagents : Use HATU/DIPEA for sterically hindered amines, achieving yields >75% .

Q. How can the compound’s enzyme inhibitory activity be evaluated, particularly against cysteine proteases?

  • Fluorogenic assays : Use substrates like Z-Phe-Arg-AMC to measure IC₅₀ values (e.g., 0.5–10 µM range observed for nitrile-based inhibitors) .
  • Molecular docking : Simulate binding to protease active sites (e.g., cathepsin B) using AutoDock Vina; focus on S1/S1’ subsite interactions .
  • Structure-activity relationships (SAR) : Modify the methylamino group to enhance selectivity (e.g., replacing with cyclopropylamide improved potency by 3-fold in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.